molecular formula C22H18ClNO4 B312512 N-(2-benzoyl-4-chlorophenyl)-2-(4-methoxyphenoxy)acetamide

N-(2-benzoyl-4-chlorophenyl)-2-(4-methoxyphenoxy)acetamide

Cat. No.: B312512
M. Wt: 395.8 g/mol
InChI Key: CAWNGUOMOKAJSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-benzoyl-4-chlorophenyl)-2-(4-methoxyphenoxy)acetamide is a complex organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes a chloro-substituted phenyl group, a phenylcarbonyl group, and a methoxyphenoxy group attached to an acetamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzoyl-4-chlorophenyl)-2-(4-methoxyphenoxy)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 4-chloro-2-(phenylcarbonyl)phenylamine: This intermediate can be synthesized by reacting 4-chloro-2-nitrobenzophenone with a reducing agent such as tin(II) chloride in hydrochloric acid.

  • **Formation of 2-(4-methoxyphenoxy)

Properties

Molecular Formula

C22H18ClNO4

Molecular Weight

395.8 g/mol

IUPAC Name

N-(2-benzoyl-4-chlorophenyl)-2-(4-methoxyphenoxy)acetamide

InChI

InChI=1S/C22H18ClNO4/c1-27-17-8-10-18(11-9-17)28-14-21(25)24-20-12-7-16(23)13-19(20)22(26)15-5-3-2-4-6-15/h2-13H,14H2,1H3,(H,24,25)

InChI Key

CAWNGUOMOKAJSA-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)OCC(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3

Origin of Product

United States

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